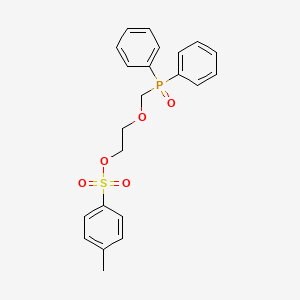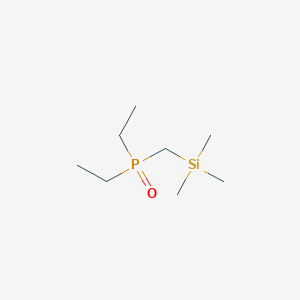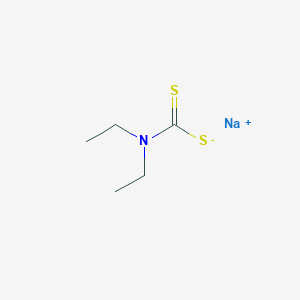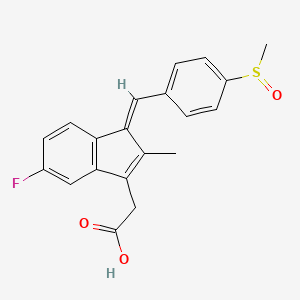
potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate is a chemical compound that belongs to the class of carbamodithioates. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a dioxothiolan ring and a carbamodithioate group, imparts specific chemical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate typically involves the reaction of a thiol with a carbamoyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Base catalysts such as potassium hydroxide (KOH)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can replace the carbamodithioate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiolane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology
In biological research, this compound may be used to study the effects of sulfur-containing functional groups on biological systems. It can also serve as a model compound for investigating the behavior of similar structures in biological environments.
Medicine
In medicine, derivatives of carbamodithioates are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In industrial applications, this compound can be used as a stabilizer in polymer production or as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism of action of potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium;N-(1,1-dioxothiolan-3-yl)-N-ethylcarbamodithioate
- Potassium;N-(1,1-dioxothiolan-3-yl)-N-propylcarbamodithioate
Uniqueness
Potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate is unique due to its specific substitution pattern on the carbamodithioate group. This substitution can influence its reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S3.K/c1-7(6(10)11)5-2-3-12(8,9)4-5;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMALOBYKCHEPV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)[S-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10KNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B7782236.png)




![1,1-Dichlorospiro[2.3]hexane](/img/structure/B7782278.png)

![N'-[6-[[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide](/img/structure/B7782289.png)

![2-amino-1-(3-aminopropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7782303.png)

![3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7782317.png)

